[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate
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Overview
Description
[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[77212,501,1003,8013,17]nonadecan-8-yl] benzoate is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate typically involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. Key steps may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions, often involving intramolecular Diels-Alder reactions.
Functional Group Transformations: Introduction of hydroxyl, methoxy, and methoxymethyl groups through selective functional group transformations.
Esterification: Final esterification step to attach the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for cyclization reactions and automated systems for functional group transformations.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to form ketones or aldehydes.
Reduction: Reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of [(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-16-isopropenyl-4,18-dimethyl-14-nonyl-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate
- [(1R,2S,5R)-5-methyl-2-isopropylcyclohexyl] benzoate
Uniqueness
[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate stands out due to its unique hexacyclic structure and the presence of multiple stereocenters. This complexity contributes to its diverse reactivity and potential for various applications in scientific research.
Properties
Molecular Formula |
C31H43NO7 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |
InChI |
InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24?,25+,26-,27?,29+,30-,31?/m1/s1 |
InChI Key |
BKAIYZAGPZZPPF-RVOQLTRTSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Origin of Product |
United States |
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